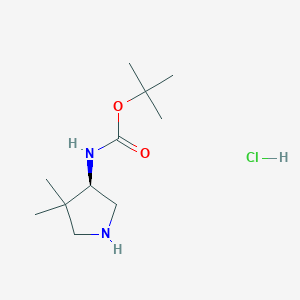

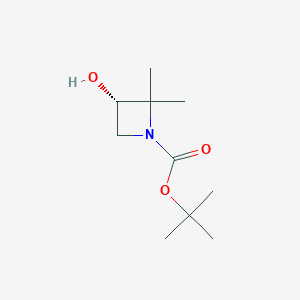

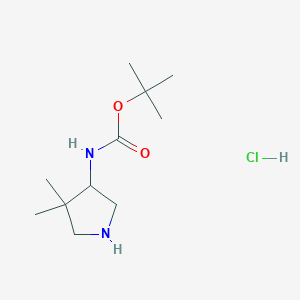

(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride” is a chemical compound that is likely used in the field of organic chemistry . It seems to be involved in the synthesis of proteins . The compound is a t-butyl ester, which is a type of ester commonly used in organic synthesis .

Synthesis Analysis

The synthesis of t-butyl esters, such as “®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride”, often involves the reaction of acids with alcohols . For example, a method for the synthesis of t-butyl esters of Nα-protected amino acid has been described, which proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .作用機序

Target of Action

The primary target of (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideIt’s known that tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound interacts with its targets through a process that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Biochemical Pathways

The specific biochemical pathways affected by This compoundIt’s known that tert-butyl amino acid esters play a significant role in peptide chemical synthesis , which is a crucial biochemical pathway in the production of proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe compound’s tert-butyl esters are known to be produced in good yields , suggesting that they may have favorable bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt’s known that the reaction conditions for the production of tert-butyl esters from protected amino acids and t-butanol involve the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . These conditions suggest that the compound’s action may be influenced by factors such as the presence of these reagents and the absence of water.

特性

IUPAC Name |

tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCYXFGQGTVQBD-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

![(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid](/img/structure/B6301026.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B6301081.png)